molecular formula C17H15N3OS B2688168 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea CAS No. 313403-72-4

1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea

Cat. No.: B2688168
CAS No.: 313403-72-4
M. Wt: 309.39
InChI Key: YYGBQPKVPOGMJC-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both phenyl and thiazolyl groups in its structure suggests potential biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea typically involves the reaction of 4-methylphenyl isocyanate with 4-phenyl-1,3-thiazol-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiazole ring suggests potential interactions with metal ions or coordination complexes, which could influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)carbamate: Contains a carbamate group instead of a urea group.

    1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)amide: Features an amide group in place of the urea group.

Uniqueness

1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea is unique due to the combination of the urea functional group with the thiazole ring, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the 4-methylphenyl and 4-phenyl groups further enhances its potential for diverse applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-7-9-14(10-8-12)18-16(21)20-17-19-15(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGBQPKVPOGMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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